
2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one is a heterocyclic compound belonging to the pyrazoline family. Pyrazolines are five-membered rings containing two nitrogen atoms at different positions. This compound is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with hydrazine derivatives in the presence of acetic acid . This reaction typically proceeds under mild conditions and yields the desired pyrazoline derivative.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of metal catalysts and greener synthesis methods to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazoline derivatives.
Substitution: Substitution reactions can introduce various functional groups into the pyrazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include organo- and metal-catalysts, hydrazines, and diazo compounds. Reaction conditions often involve mild temperatures and the use of solvents like acetic acid .
Major Products
The major products formed from these reactions include pyrazole and pyrazolone derivatives, which have significant applications in pharmaceuticals and other industries .
Scientific Research Applications
2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its reactivity towards various biological molecules . These interactions can modulate enzymatic activities and cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its use in pharmaceuticals and as a reagent in analytical chemistry.
2,4-Dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one: Exhibits similar reactivity and applications in medicinal chemistry.
Uniqueness
2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad-spectrum applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-ethyl-2,4,5-trimethylpyrazol-3-one |
InChI |
InChI=1S/C8H14N2O/c1-5-10-7(3)6(2)8(11)9(10)4/h5H2,1-4H3 |
InChI Key |
LEUNCCJCPAXXDO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=O)N1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester](/img/structure/B13940548.png)

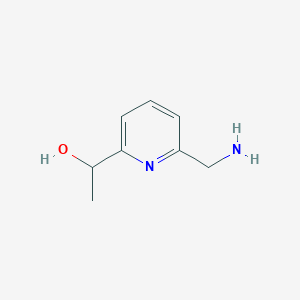
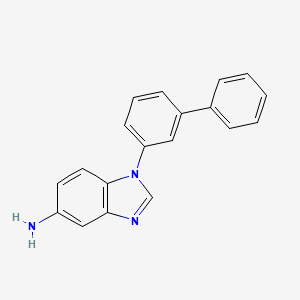
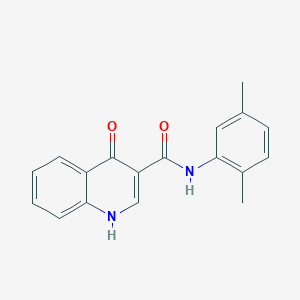


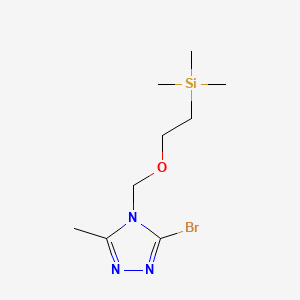
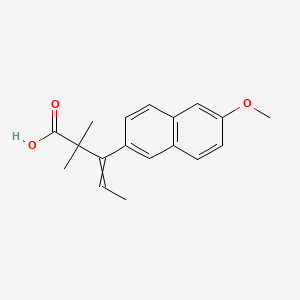
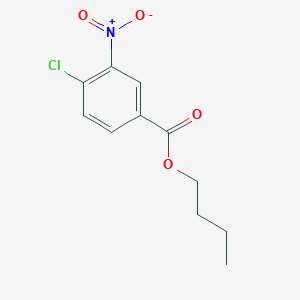
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13940612.png)



